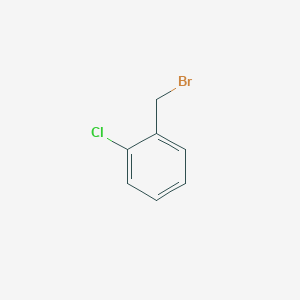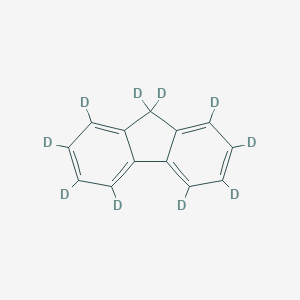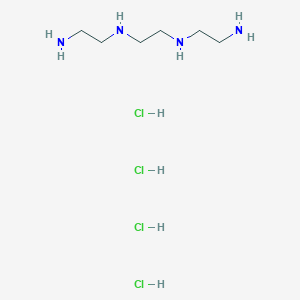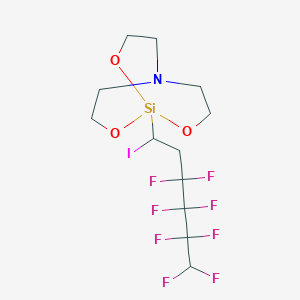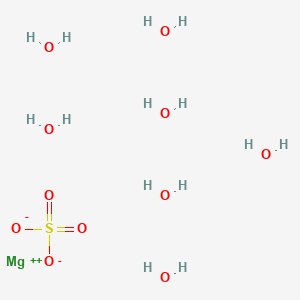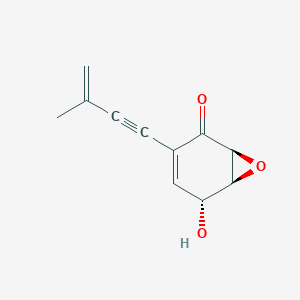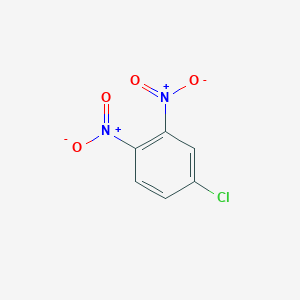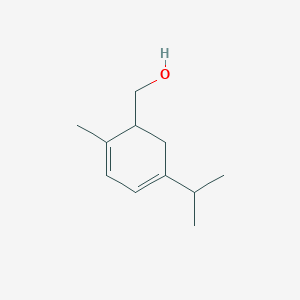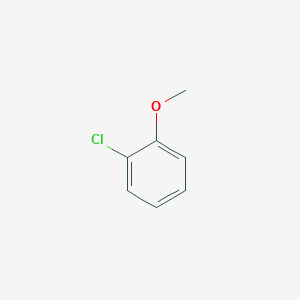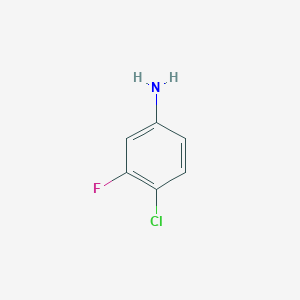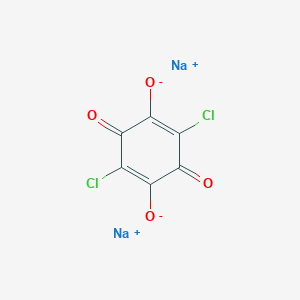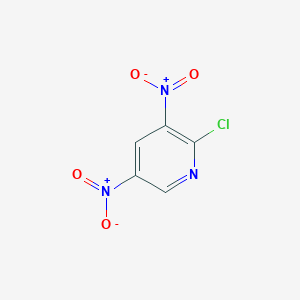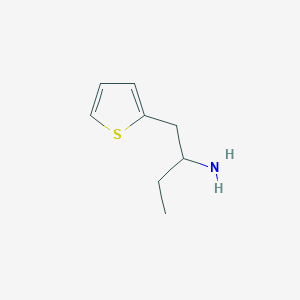
1-(Thiophen-2-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. TBA-2 is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of BDNF, which is involved in the growth and survival of neurons. 1-(Thiophen-2-yl)butan-2-amine has been shown to have anti-inflammatory effects and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Thiophen-2-yl)butan-2-amine in lab experiments is that it has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the role of serotonin and dopamine in mood regulation and the role of BDNF in the growth and survival of neurons. One limitation of using 1-(Thiophen-2-yl)butan-2-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could be to investigate the potential of 1-(Thiophen-2-yl)butan-2-amine as a treatment for depression and anxiety disorders. Another area of research could be to investigate the role of 1-(Thiophen-2-yl)butan-2-amine in the regulation of mood, cognition, and perception. Additionally, further research could be done to better understand the mechanism of action of 1-(Thiophen-2-yl)butan-2-amine and its effects on neurotransmitters and neurotrophic factors.
Métodos De Síntesis
The synthesis of 1-(Thiophen-2-yl)butan-2-amine involves the alkylation of 2-thiophenylacetonitrile with 1-bromo-2-butene in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to yield 1-(Thiophen-2-yl)butan-2-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain 1-(Thiophen-2-yl)butan-2-amine for scientific studies.
Aplicaciones Científicas De Investigación
1-(Thiophen-2-yl)butan-2-amine has been used in scientific research to investigate its potential as a therapeutic agent for a range of conditions. One study found that 1-(Thiophen-2-yl)butan-2-amine had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that 1-(Thiophen-2-yl)butan-2-amine had neuroprotective effects in a rat model of Parkinson's disease. 1-(Thiophen-2-yl)butan-2-amine has also been investigated for its potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
138769-16-1 |
|---|---|
Nombre del producto |
1-(Thiophen-2-yl)butan-2-amine |
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
Clave InChI |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
SMILES canónico |
CCC(CC1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



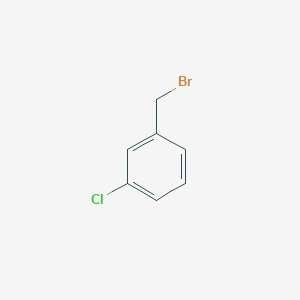
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
